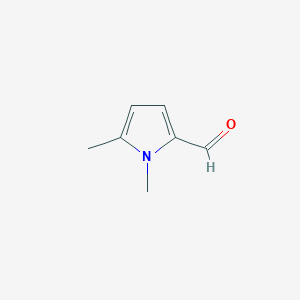

1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Overview

Description

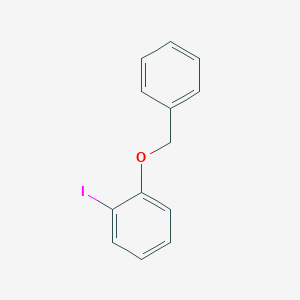

“1,5-dimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the CAS Number: 1193-59-5 . It has a molecular weight of 123.15 and its molecular formula is C7H9NO . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 . The compound has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrole compounds are known to be involved in various chemical reactions. For instance, they can be oxidized to form 2-pyrrolecarboxylic acid or reduced to form 2-pyrrolecarbinol .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.3±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.6±3.0 kJ/mol . The flash point is 86.4±21.8 °C . The index of refraction is 1.510 . The molar refractivity is 36.7±0.5 cm3 . The polar surface area is 22 Å2 . The polarizability is 14.5±0.5 10-24 cm3 . The surface tension is 33.1±7.0 dyne/cm . The molar volume is 122.8±7.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been utilized in various synthetic and characterization studies. For instance, it is involved in the synthesis of pyrrole chalcone derivatives, like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, through aldol condensation. Such derivatives are analyzed using spectroscopic techniques and quantum chemical calculations, which help in understanding their molecular structure and interactions (Singh, Rawat, & Sahu, 2014).

Supramolecular Chemistry

In supramolecular chemistry, this compound has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, showcasing its potential in magnetic material development (Giannopoulos et al., 2014).

Organometallic Chemistry

In organometallic chemistry, reactions involving this compound have led to the creation of aluminum and zinc complexes. These complexes have been explored for their potential in catalyzing the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).

Hydrogen Bonding Studies

Studies focusing on hydrogen bonding patterns in derivatives of 2,4-dimethylpyrrole, including those with this compound, provide valuable insights into molecular interactions and structural dynamics (Senge & Smith, 2005).

Nuclear Magnetic Resonance (NMR) Studies

This compound has been part of studies that investigate intramolecular hydrogen bonding effects in configurational isomers, using techniques like NMR spectroscopy and Density Functional Theory (DFT) calculations (Afonin et al., 2009).

Synthesis of Heterocyclic Compounds

Its role in the synthesis of various heterocyclic compounds, such as oxiranes, oxazoles, and pyrazoles, highlights its versatility and importance in organic synthesis (Singh, Rawat, & Sahu, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets to inhibit their function, potentially leading to the suppression of certain cancer pathways .

Biochemical Pathways

If it acts as an alk inhibitor like related compounds , it could affect pathways related to cell growth and proliferation.

Result of Action

If it acts as an ALK inhibitor like related compounds , it could potentially lead to the suppression of tumor growth in certain cancers.

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKINVTPLTZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483983 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-59-5 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)